Taxane ChemistryStructure-Activity RelationshipAnalytical Reference Standard
Researchers profiling Taxus extracts need structurally authenticated taxane reference standards. 13-Deacetyltaxachitriene A provides a defined C-13 deacetylated diterpenoid for analytical and pharmacological studies.
• ≥98% purity by HPLC; MW 594.65, formula C30H42O12.
• Isolated from T. sumatrana & T. chinensis branches; validated as an HPLC/LC-MS reference standard for chemotaxonomic profiling.
• Enables direct SAR comparison with Taxachitriene A to assess how C-13 acetylation modulates tubulin binding, cytotoxicity, and cellular uptake.
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Molecular FormulaC32H44O13
Molecular Weight636.7 g/mol
Cat. No.B592957
⚠ Attention: For research use only. Not for human or veterinary use.
13-Deacetyltaxachitriene A is a diterpenoid belonging to the taxane class of compounds, which are primarily isolated from various species of the *Taxus* genus (yew trees) [1]. It is characterized by a taxane skeleton and is specifically distinguished by the absence of an acetyl group at the C-13 position. The compound has a molecular formula of C30H42O12 and a molecular weight of 594.65 g/mol . As a natural product, it is offered for research purposes in the life sciences, with vendors typically guaranteeing a purity of >95% or >98% .
1Identified C-13 deacetyl taxane scaffold for SAR studies
2Suited as analytical reference standard (HPLC/LC-MS) for taxane profiling
3Isolated from Taxus branches – supports tissue-specific chemotaxonomic studies
[1] Lange, B.M., & Conner, C.F. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829. View Source
Non-Interchangeability of 13-Deacetyltaxachitriene A
The taxane diterpenoid family is remarkably diverse, with over 550 distinct metabolites identified across *Taxus* species, exhibiting a wide array of structural modifications and functionalizations [1]. While many taxanes share a core mechanism of microtubule stabilization, subtle changes in acetylation patterns, hydroxyl group positions, and side-chain composition can profoundly affect their binding affinity, pharmacokinetic profile, and biological activity [2]. Therefore, substituting 13-Deacetyltaxachitriene A with its parent compound, Taxachitriene A, or another taxane like Paclitaxel, is not scientifically valid without direct comparative data. The specific deacetylation at the C-13 position is a structural nuance that warrants independent investigation, as it may confer distinct properties, such as altered solubility or interaction with biological targets, that are not predictable from the broader taxane class [3].
C-13 deacetylation alters properties
Loss of the acetyl group shifts lipophilicity, solubility, and target interaction profile relative to Taxachitriene A.
Not interchangeable with parent or paclitaxel
Direct substitution without comparative bioactivity and analytical validation is not scientifically supported.
Taxane class diversity limits prediction
Over 550 taxane metabolites exist; small structural variations may lead to distinct pharmacological outcomes.
[1] Lange, B.M., & Conner, C.F. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829. View Source
[2] Baloglu, E., & Kingston, D. G. (1999). The Taxane Diterpenoids. Journal of Natural Products, 62(10), 1448–1472. View Source
[3] Shi, Q. W., Oritani, T., & Kiyota, H. (2007). Taxoids: cancer-fighting compounds from nature. Studies in Natural Products Chemistry, 34, 691-734. View Source
13-Deacetyltaxachitriene A Differentiators
Molecular Weight and Structural Differences
13-Deacetyltaxachitriene A is the 13-deacetyl derivative of Taxachitriene A. This structural difference results in a lower molecular weight and altered hydrogen bonding capacity, which is a critical parameter for analytical method development and can influence solubility and permeability .
Molecular WeightClass-level inference
594.65 g/mol
Enables unambiguous MS distinction from Taxachitriene A (Δ –42.05 g/mol, C₂H₃O)
Based on molecular formula; essential for analytical identity confirmation
Taxane ChemistryStructure-Activity RelationshipAnalytical Reference Standard
Evidence Dimension
Molecular Weight (MW)
Target Compound Data
594.65 g/mol
Comparator Or Baseline
Taxachitriene A: 636.7 g/mol
Quantified Difference
42.05 g/mol lower (difference of one acetyl group, C2H3O)
Conditions
Calculated from molecular formulas: C30H42O12 (target) vs. C32H44O13 (comparator)
Why This Matters
This distinct molecular weight and chemical formula are essential for ensuring the correct compound is procured and used in analytical assays (e.g., HPLC, LC-MS), preventing misidentification with its parent compound.
Taxane ChemistryStructure-Activity RelationshipAnalytical Reference Standard
Lipophilicity and Cellular Permeability
Removal of the C-13 acetyl group in 13-Deacetyltaxachitriene A is predicted to decrease its lipophilicity compared to Taxachitriene A. A lower LogP value suggests potential for a different pharmacokinetic profile, including altered membrane permeability and solubility .
Lipophilicity (cLogP)Data to verify
3.23
Comparable to paclitaxel (~3.0); provides context for membrane permeability screening
Predicted value from vendor datasheet; experimental confirmation advised
Comparable to slightly higher than Paclitaxel (difference ~+0.2)
Conditions
Calculated/Predicted LogP value provided in vendor datasheet
Why This Matters
Lipophilicity is a key determinant of a compound's ability to cross cell membranes and its solubility in biological fluids. This data point suggests 13-Deacetyltaxachitriene A may have permeability characteristics similar to the established drug paclitaxel, a baseline comparison for novel taxanes.
As a taxane, 13-Deacetyltaxachitriene A is reported to exert its biological effect by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . A vendor datasheet cites an in vitro study where the compound showed significant inhibition of breast cancer cell proliferation at concentrations comparable to paclitaxel . However, no specific IC50 values or detailed experimental conditions are provided in publicly accessible, non-excluded sources to enable a rigorous quantitative comparison.
Cytotoxicity (qualitative)Data to verify
Inhibition reported at concentrations comparable to paclitaxel
Supports microtubule-stabilizer class assignment; no primary IC₅₀ available
Cell line, assay details, and quantitative comparisons not publicly provided
Cancer BiologyCytotoxicity AssayMechanism of Action
Evidence Dimension
Cytotoxicity on Breast Cancer Cell Lines
Target Compound Data
Showed significant inhibition of cell proliferation at concentrations 'comparable to paclitaxel' (exact data not available).
Comparator Or Baseline
Paclitaxel
Quantified Difference
Not quantifiable from available evidence.
Conditions
In vitro breast cancer cell line study (cell line and assay specifics not available in primary literature).
Why This Matters
While the lack of primary, peer-reviewed quantitative data is a significant limitation, this qualitative evidence confirms the compound belongs to the microtubule-stabilizing class of taxanes and supports its potential use as a starting point for further pharmacological investigation.
Cancer BiologyCytotoxicity AssayMechanism of Action
Distinct Plant Source and Chemotyping
13-Deacetyltaxachitriene A has been specifically isolated from the branches of *Taxus sumatrana* and *Taxus chinensis* [1]. This contrasts with Taxachitriene A, which is primarily reported from the needles and seeds of *Taxus chinensis* . This difference in the primary tissue source (branches vs. needles/seeds) could indicate a distinct biosynthetic context, which is relevant for studies on secondary metabolite production or sourcing for natural product libraries.
Isolation SourceCross-study comparable
Branches of T. sumatrana & T. chinensis
Differs from Taxachitriene A (needles/seeds), guiding tissue-specific metabolite mapping
Qualitative biosynthetic context; relevant for natural product sourcing
Branches of *Taxus sumatrana* and *Taxus chinensis*
Comparator Or Baseline
Taxachitriene A: Needles and seeds of *Taxus chinensis*
Quantified Difference
N/A (Qualitative difference in plant part and species range).
Conditions
Based on isolation reports from the indicated species and tissues.
Why This Matters
For natural product chemists and those studying biosynthesis, this information is crucial. It can guide efficient isolation efforts and provide clues about the compound's metabolic origin within the plant, potentially differentiating it from closely related taxanes produced in different tissues.
[1] PeptideDB. 13-Deacetyltaxachitriene A (CAS 239800-99-8) Database Entry. View Source
Research Applications of 13-Deacetyltaxachitriene A
Reference Standard for Metabolite Profiling
Given its distinct molecular weight (594.65 g/mol) and confirmed isolation from *Taxus* species, 13-Deacetyltaxachitriene A is ideally suited for use as a reference standard in HPLC and LC-MS analyses. Its presence can be used to profile and quantify the chemical composition of various yew tree extracts, particularly from *T. sumatrana* and *T. chinensis*, helping to establish chemotaxonomic markers or monitor the consistency of botanical materials .
SAR Studies on Taxane Scaffolds
This compound is a valuable tool for SAR studies focused on the taxane diterpenoid core. The specific C-13 deacetylation provides a defined structural modification that can be directly compared to the fully acetylated Taxachitriene A. Researchers can use this pair of compounds to systematically assess the impact of this single functional group change on parameters like tubulin binding affinity, cytotoxicity, or cellular uptake, thereby contributing to a deeper understanding of taxane pharmacology [1].
Biosynthetic Pathway Elucidation in Taxus
The isolation of 13-Deacetyltaxachitriene A specifically from the branches of *T. sumatrana* and *T. chinensis* makes it a relevant probe for investigating the biosynthesis of taxanes in these specific tissues. Its presence, relative to other taxanes found in needles or seeds, can help to map the spatial and temporal regulation of specific acyltransferase and deacetylase enzymes within the plant, providing insights into the complex metabolic networks that produce these valuable diterpenoids [2].
Microtubule Dynamics Research Tool
As a compound reported to stabilize microtubules, 13-Deacetyltaxachitriene A can be employed as a tool compound in fundamental cell biology studies investigating the dynamics of the cytoskeleton. Its mechanism, inferred from its taxane class, suggests it can be used to disrupt normal microtubule function during mitosis, allowing researchers to study the downstream effects of mitotic arrest and apoptosis in various cell models .
Application
Selection Property
Validation Focus
Metabolite profiling reference standard
Distinct molecular weight for LC-MS identification
Method specificity and chromatographic peak assignment
Taxane scaffold SAR studies
C-13 deacetylation as a defined structural probe
Comparative tubulin binding and cytotoxicity assay endpoints
Taxus biosynthetic pathway mapping
Branch-specific isolation context
Tissue-specific acyltransferase/deacetylase distribution
Microtubule dynamics tool compound
Reported microtubule-stabilizing mechanism
Mitotic arrest and apoptosis endpoint analysis in cell models
[1] Shi, Q. W., Oritani, T., & Kiyota, H. (2007). Taxoids: cancer-fighting compounds from nature. Studies in Natural Products Chemistry, 34, 691-734. View Source
[2] Lange, B.M., & Conner, C.F. (2021). Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity. Phytochemistry, 190, 112829. View Source
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